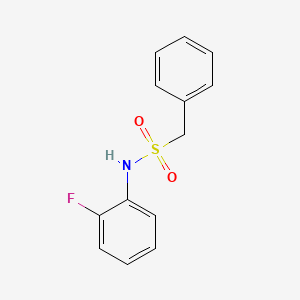

![molecular formula C14H14N4O B5538292 1-苯基-5-丙基-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮](/img/structure/B5538292.png)

1-苯基-5-丙基-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar pyrazolo[3,4-d]pyrimidin-4-ones involves reactions of 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aromatic aldehydes in the presence of heteropolyacids or other catalysts to achieve high yields. For instance, a catalytic method for synthesizing 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones using heteropolyacids as catalysts has been reported, highlighting the efficiency of these catalysts in such syntheses (Heravi et al., 2007).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been extensively studied, including X-ray and DFT (Density Functional Theory) analyses. These studies provide detailed insights into the geometric parameters, vibrational wavenumbers, and chemical shifts, offering a comprehensive understanding of the molecular structure and its electronic properties. For example, the structural and spectroscopic characterization of a related compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, was performed using various spectroscopic techniques and X-ray diffraction (Özdemir et al., 2015).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidin-4-ones undergo a variety of chemical reactions, including cyclization, functionalization, and substitution, to introduce different functional groups and achieve specific pharmacological activities. These reactions are pivotal for the synthesis of novel derivatives with potential biological applications. The ability to engage in versatile synthetic pathways underscores the chemical reactivity and applicability of this class of compounds in the design of new molecules (Wang et al., 2004).

科学研究应用

抗炎和抗溃疡特性

对与本化合物具有结构相似性的吡唑并[1,5-a]嘧啶的研究表明其具有显着的抗炎特性,而没有与非甾体抗炎药 (NSAIDs) 通常相关的溃疡活性。对吡唑并[1,5-a]嘧啶结构的修饰,例如引入较长的侧链和官能团,已被研究用于增强抗炎活性及治疗指数。值得注意的是,某些衍生物比苯丁哈酮和吲哚美辛等传统参考药物表现出更好的治疗指数,有望为抗炎治疗提供更安全的替代方案 (Auzzi 等人,1983).

抗癌和抗 5-脂氧合酶剂

新型吡唑并嘧啶衍生物已被合成并评估其抗癌和抗 5-脂氧合酶活性。构效关系 (SAR) 研究表明,对吡唑并嘧啶核心的某些修饰可以增强其对各种癌细胞系的细胞毒性,包括 HCT-116 和 MCF-7,以及抑制 5-脂氧合酶,这是一种参与炎症的关键酶 (Rahmouni 等人,2016).

腺苷受体亲和力

吡唑并[3,4-d]嘧啶也因其对 A1 腺苷受体的亲和力而受到研究,显示出作为心血管疾病治疗剂的潜力。通过修饰吡唑并嘧啶骨架特定位置的取代基,研究人员已经发现对 A1 腺苷受体具有显着活性的化合物,为开发新的心血管药物提供了见解 (Harden 等人,1991).

缓蚀和表面吸附

1-苯基-5-丙基-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮的衍生物已被研究其在酸性环境中对 C 钢表面的缓蚀性能。这些研究表明,此类化合物可以通过在金属表面吸附和形成保护层来有效抑制腐蚀。这些抑制剂的效率随浓度增加而增加,但随温度升高而降低,为开发新的缓蚀剂提供了有价值的数据 (Abdel Hameed 等人,2020).

抗菌活性

对吡唑并嘧啶衍生物的研究发现其对一系列细菌和真菌病原体具有显着的抗菌潜力。对核心结构的修饰产生了活性水平与标准抗菌剂相当或更高的化合物,表明其在开发新的抗菌疗法中的潜在用途 (Rahmouni 等人,2014).

未来方向

The future directions for the study of “1-phenyl-5-propyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” and similar compounds could involve further investigation of their potential as anti-cancer agents . This could include more extensive cytotoxicity testing, exploration of other potential therapeutic targets, and eventually, clinical trials .

属性

IUPAC Name |

1-phenyl-5-propylpyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O/c1-2-8-17-10-15-13-12(14(17)19)9-16-18(13)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGDCSGEDXRVHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 6970755 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-1'H-spiro[piperidine-4,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine](/img/structure/B5538209.png)

![2-[2-(2-bromobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538210.png)

![2-(acetylamino)-N-(2-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5538222.png)

![N-(3-chloro-2-methylphenyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B5538240.png)

![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(3-thienylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5538265.png)

![N'-[(5-chloro-2-thienyl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5538268.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5538275.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine](/img/structure/B5538283.png)

![4-(1-butyl-1H-imidazol-2-yl)-1-[(3-ethyl-5-isoxazolyl)methyl]piperidine](/img/structure/B5538288.png)

![(4aR*,7aS*)-1-methyl-4-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538297.png)

![2-methyl-4-(4-{[4-(9H-purin-6-yl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5538309.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5538313.png)